molecular formula C11H13NO3 B165035 N-Isopropyl-N-phenyloxamic acid CAS No. 70628-36-3

N-Isopropyl-N-phenyloxamic acid

Cat. No. B165035
CAS RN: 70628-36-3
M. Wt: 207.23 g/mol
InChI Key: HYHJOUPYTUBFIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-isopropylacrylamide (NIPAM)-based polymers were synthesized by the surfactant-free precipitation polymerization (SFPP) with different concentrations of the anionic initiator potassium persulphate (KPS) . In another study, pH-sensitive hydrogel nanoparticles based on N-isopropyl acrylamide (NIPAM) and methacrylic acid (MAA) at various molar ratios, were synthesized and characterized in terms of physicochemical and biological properties .

Scientific Research Applications

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM), a derivative of N-Isopropyl-N-phenyloxamic acid, has seen significant usage in bioengineering applications. It is particularly useful for the nondestructive release of biological cells and proteins. This substance has been employed in various studies, including those examining the extracellular matrix (ECM), cell sheet engineering, tissue transplantation, tumorlike spheroids formation, and individual cell manipulation or deformation (Cooperstein & Canavan, 2010).

Biocompatibility Studies

N-Isopropyl acrylamide-based hydrogels, closely related to N-Isopropyl-N-phenyloxamic acid, have been studied for their swelling behavior and biocompatibility with human sera. This research has implications for various fields, including medicine, biotechnology, and bioengineering, underscoring the hydrogels' biocompatibility and their potential in sensitive applications (Işıkver, Saraydın & Aydın, 2017).

Drug Delivery Applications

The controlled polymerization of N-Isopropylacrylamide, which is closely related to N-Isopropyl-N-phenyloxamic acid, plays a crucial role in drug delivery systems. The study of its polymerization process is vital for developing efficient drug delivery mechanisms, highlighting the compound's importance in pharmaceutical applications (Convertine et al., 2004).

Hydrogel Applications

Hydrogels based on derivatives of N-Isopropyl-N-phenyloxamic acid, such as N-isopropylacrylamide, have been extensively studied for their pH- and temperature-sensitive properties. These hydrogels show potential in specialty applications due to their unique swelling behaviors under different conditions, which is crucial for various technological and medical applications (Chauhan & Chauhan, 2008).

Redox-Controlled Polymer Solubility

“Smart” acrylamide copolymers containing N-Isopropyl groups demonstrate reversible redox behavior, leading to changes in their solubility. Such properties are essential for developing advanced materials with applications in various fields, including sensor technology and smart materials engineering (Fu et al., 2010).

properties

IUPAC Name

2-oxo-2-(N-propan-2-ylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(2)12(10(13)11(14)15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHJOUPYTUBFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037592
Record name Propachlor OA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl-N-phenyloxamic acid

CAS RN

70628-36-3
Record name 2-[(1-Methylethyl)phenylamino]-2-oxoacetic acid
Source CAS Common Chemistry
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Record name N-Isopropyl-N-phenyloxamic acid
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Record name Propachlor OA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Isopropyl-N-phenyloxamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Bakke, CE Price - Journal of Environmental Science & Health …, 1979 - Taylor & Francis
Rats excreted the 14 C from a single oral dose of N‐isopropyl‐N‐[ 14 C]phenyloxamic acid [I, a soil metabolite from 2‐chloro‐N‐isopropylacetanilide (propachlor)] in approximately …
Number of citations: 1 www.tandfonline.com
GL Larsen, VJ Feil, JE Bakke - Xenobiotica, 2000 - Taylor & Francis
… N-Isopropyl-N-phenyloxamic acid (V; Bakke and Price 1979), acetanilide (VII) and p-hydroxyacetanilide (aglycone of VI) were identi®ed by comparison with authentic standards. The …
Number of citations: 6 www.tandfonline.com

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